molecular formula C3H4Cl2O B3051002 3,3-dichloroprop-2-en-1-ol CAS No. 3039-55-2

3,3-dichloroprop-2-en-1-ol

Cat. No.: B3051002
CAS No.: 3039-55-2
M. Wt: 126.97 g/mol
InChI Key: KJEGVVJINLACNZ-UHFFFAOYSA-N
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Description

3,3-Dichloroprop-2-en-1-ol is an organic compound with the molecular formula C3H4Cl2O. It is a colorless liquid that is used in various chemical reactions and industrial applications. The compound is known for its reactivity due to the presence of both chlorine atoms and a hydroxyl group attached to an alkene.

Scientific Research Applications

3,3-Dichloroprop-2-en-1-ol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Medicine: Research into potential pharmaceutical applications, including the development of new drugs.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Safety and Hazards

3,3-Dichloro-2-propene-1-ol is highly flammable and can cause skin irritation, serious eye damage, and respiratory irritation . It may cause genetic defects and is harmful if swallowed, in contact with skin, or if inhaled .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,3-Dichloroprop-2-en-1-ol can be synthesized through the dehydrochlorination of 1,3-dichloropropan-2-ol using calcium or sodium hydroxide solutions . The reaction typically involves heating the 1,3-dichloropropan-2-ol in the presence of a base, which facilitates the removal of hydrogen chloride (HCl) and forms the desired product.

Industrial Production Methods: On an industrial scale, the production of this compound often involves the chlorination of allyl alcohol. This process requires careful control of reaction conditions to ensure high yield and purity of the product. The reaction is typically carried out in a chlorination reactor, followed by purification steps to remove any by-products and unreacted starting materials.

Chemical Reactions Analysis

Types of Reactions: 3,3-Dichloroprop-2-en-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into less chlorinated derivatives.

    Substitution: The chlorine atoms in this compound can be substituted with other nucleophiles, such as hydroxide ions, to form different alcohols.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions typically involve reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH).

Major Products Formed:

    Oxidation: Aldehydes and carboxylic acids.

    Reduction: Less chlorinated alcohols.

    Substitution: Various alcohols depending on the nucleophile used.

Mechanism of Action

The mechanism by which 3,3-dichloroprop-2-en-1-ol exerts its effects involves its reactivity due to the presence of both chlorine atoms and a hydroxyl group. The compound can participate in various chemical reactions, including nucleophilic substitution and oxidation-reduction processes. These reactions often involve the formation of reactive intermediates, which can further react to form the final products.

Comparison with Similar Compounds

Uniqueness: 3,3-Dichloroprop-2-en-1-ol is unique due to its specific structure, which includes both chlorine atoms and a hydroxyl group attached to an alkene. This unique structure imparts distinct reactivity and makes it valuable in various chemical and industrial processes.

Properties

IUPAC Name

3,3-dichloroprop-2-en-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4Cl2O/c4-3(5)1-2-6/h1,6H,2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJEGVVJINLACNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C=C(Cl)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4Cl2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40282661
Record name 3,3-Dichloro-2-propene-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40282661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.97 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3039-55-2
Record name NSC27140
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27140
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3,3-Dichloro-2-propene-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40282661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,3-dichloroprop-2-en-1-ol
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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